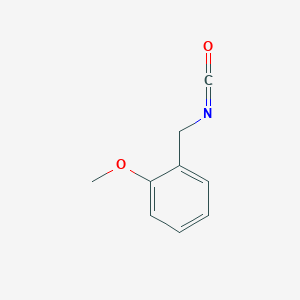

2-Methoxybenzyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(isocyanatomethyl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-9-5-3-2-4-8(9)6-10-7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKFYMTVYBPJRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404305 | |

| Record name | 2-Methoxybenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93489-08-8 | |

| Record name | 2-Methoxybenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(isocyanatomethyl)-2-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxybenzyl Isocyanate: Properties, Reactivity, and Applications

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the isocyanate functional group stands out as a versatile and highly reactive electrophile, enabling the construction of critical linkages such as ureas and carbamates. Among the diverse array of isocyanate reagents, 2-Methoxybenzyl isocyanate (MOB-NCO) emerges as a reagent of significant interest. Its unique structural features, particularly the ortho-methoxy substitution on the benzyl ring, impart a nuanced reactivity profile that can be strategically exploited by researchers.

This technical guide provides an in-depth exploration of the core chemical properties, reactivity, and synthetic applications of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind its chemical behavior and provide field-proven insights for its practical application.

Section 1: Core Physicochemical and Safety Profile

A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe utilization in a laboratory setting. This compound is a yellow, moisture-sensitive oil, a characteristic that dictates stringent handling and storage protocols.[1]

1.1: Physical and Chemical Properties

The key physicochemical properties of this compound are summarized below, providing a quick reference for experimental design.

| Property | Value | Reference(s) |

| CAS Number | 93489-08-8 | [1] |

| Molecular Formula | C₉H₉NO₂ | [1][2] |

| Molecular Weight | 163.17 g/mol | [1] |

| Appearance | Yellow Oil | [1] |

| Boiling Point | 231-232 °C | [1] |

| Density | 1.060 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.5285 | [1] |

| Flash Point | >110 °C (>230 °F) | [1] |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in DMSO. | [1] |

1.2: Stability and Storage

The isocyanate group is highly susceptible to hydrolysis. Consequently, this compound is classified as moisture-sensitive.[1][3] Exposure to atmospheric moisture leads to the formation of an unstable carbamic acid, which rapidly decarboxylates to form 2-methoxybenzylamine. This amine can then react with unconsumed isocyanate to produce an unwanted urea byproduct.

Causality: The high reactivity is due to the highly electrophilic carbon atom of the isocyanate group (-N=C=O), which is readily attacked by nucleophiles like water.

Trustworthiness Protocol: To ensure the reagent's integrity, it must be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Recommended storage temperatures are between 2-8°C to minimize degradation and potential side reactions.[1]

1.3: Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions. It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][5]

-

Hazard Classifications: Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity (Single Exposure).[4]

-

Personal Protective Equipment (PPE): Handling requires the use of chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[5][6]

-

Incompatible Materials: Avoid contact with water, acids, strong bases, alcohols, and amines, as these can trigger vigorous and potentially hazardous reactions.[3]

Section 2: Synthesis of this compound

While this compound is commercially available, understanding its synthesis provides valuable context for its purity and potential trace impurities. Isocyanates are typically synthesized via phosgene-based or non-phosgene methods.[7] A common laboratory-scale, non-phosgene approach involves the Curtius rearrangement of a corresponding acyl azide, which is generated from a carboxylic acid. An alternative and efficient method involves the treatment of an alcohol with an isocyanate source.

A plausible synthesis workflow starting from the readily available 2-methoxybenzyl alcohol is outlined below. This method avoids highly toxic reagents like phosgene and leverages a phosphine-mediated reaction.[8]

Caption: Plausible synthesis workflow for this compound.

Section 3: Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is rooted in the electrophilic character of its isocyanate carbon. This functional group readily undergoes nucleophilic addition with a wide range of nucleophiles containing active hydrogen atoms.[9]

3.1: General Reaction Mechanism

The core reaction involves the attack of a nucleophile (Nu-H) on the central carbon of the N=C=O group. This forms a tetrahedral intermediate that rapidly rearranges to the final, stable product.

Caption: General mechanism of nucleophilic addition to an isocyanate.

3.2: Reactivity with Common Nucleophiles

The general order of reactivity for nucleophiles with isocyanates is primary amines > secondary amines > alcohols ≈ water.[10]

-

With Amines: The reaction with primary or secondary amines is typically rapid and exothermic, occurring at room temperature without a catalyst to yield substituted ureas.[11]

-

With Alcohols: The reaction with alcohols produces carbamates (urethanes). This reaction is generally slower than with amines and often requires heating or catalysis (e.g., by tertiary amines or organotin compounds) to proceed at a practical rate.[9]

-

With Water: As previously mentioned, reaction with water leads to the formation of an amine and carbon dioxide via an unstable carbamic acid intermediate. This is a critical side reaction to control for achieving high yields in desired transformations.[12]

3.3: The Role of the 2-Methoxy Group

The methoxy group at the ortho position of the benzyl ring influences the reagent's reactivity. While the benzyl group itself is electronically neutral, the methoxy group is electron-donating through resonance. This can slightly decrease the electrophilicity of the isocyanate carbon compared to an unsubstituted benzyl isocyanate. However, the primary utility of this group lies in its application as a protecting group, where it is known as the 2-methoxybenzyl (MPM) or p-methoxybenzyl (PMB) group. The MPM group can be cleaved under milder oxidative or acidic conditions than the standard benzyl (Bn) group, providing a key advantage in orthogonal deprotection strategies in complex molecule synthesis.[13]

Section 4: Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in synthetic chemistry, primarily for the installation of the N-(2-methoxybenzyl)carbamoyl moiety.

4.1: Synthesis of Bioactive Molecules

This reagent is explicitly noted for its use in preparing amidopropanoic acids that act as inhibitors of integrin alpha 2 beta 1.[1] Integrins are transmembrane receptors involved in cell adhesion and signaling, and their inhibition is a therapeutic strategy in areas such as thrombosis, inflammation, and oncology. The isocyanate allows for the straightforward introduction of a specific urea-based pharmacophore that is critical for binding to the target protein.

4.2: Use as a Protecting Group Precursor

While the direct use of this compound as a protecting group is less common than forming an MPM ether or amine, the underlying principle is the same. The reaction of the isocyanate with an amine, for instance, forms a highly stable urea linkage. A related compound, 2-methoxyphenyl isocyanate, has been demonstrated as a chemoselective reagent for a robust amine protection/deprotection sequence.[11] The stability of the resulting urea linkage under both acidic and alkaline conditions makes it an attractive alternative to more labile carbamate protecting groups like Boc or Fmoc.[11]

Section 5: Experimental Protocol: Synthesis of a Substituted Urea

This protocol provides a self-validating system for the reaction of this compound with a primary amine, a fundamental transformation showcasing its reactivity. The disappearance of the starting materials and the appearance of the urea product can be easily monitored by Thin Layer Chromatography (TLC) and characterized by NMR and IR spectroscopy.

Objective: To synthesize N-benzyl-N'-(2-methoxybenzyl)urea.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Caption: Experimental workflow for the synthesis of a substituted urea.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve benzylamine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Reaction Initiation: Cool the solution to 0°C using an ice bath. To this stirring solution, add this compound (1.0 eq) dropwise via syringe over 5 minutes.

-

Causality: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 1-2 hours.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the spot corresponding to the limiting reagent (benzylamine or the isocyanate) has disappeared.

-

Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Causality: The NaHCO₃ wash removes any unreacted starting material or acidic impurities.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure N-benzyl-N'-(2-methoxybenzyl)urea.

Section 6: Spectroscopic Characterization

Characterization of the products derived from this compound is straightforward using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: A key diagnostic feature for the starting material is the strong, sharp absorption band for the isocyanate (-N=C=O) group, typically appearing around 2250-2275 cm⁻¹. Upon reaction to form a urea, this peak will disappear and be replaced by a strong carbonyl (C=O) stretch around 1630-1680 cm⁻¹ and N-H stretching bands around 3300-3500 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the formation of a urea or carbamate from an amine or alcohol, respectively, will result in the appearance of new N-H protons (typically broad singlets) and the disappearance of the starting amine or alcohol protons. The characteristic signals for the 2-methoxybenzyl group (the methoxy singlet, the benzylic methylene singlet, and the aromatic protons) will be present in the product.

Conclusion

This compound is a potent and versatile reagent with significant applications in the synthesis of complex organic molecules and pharmaceutically relevant compounds. Its high reactivity, governed by the electrophilic isocyanate functional group, allows for efficient construction of stable urea and carbamate linkages. The presence of the 2-methoxybenzyl moiety offers strategic advantages for subsequent synthetic manipulations, particularly in the context of protecting group chemistry. A comprehensive understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full synthetic potential in research and development.

References

- ChemSafety PRO. (n.d.). GHS SDS for this compound.

- Velappan, A. B., et al. (2019). 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence. RSC Advances, 9(24), 13575-13582.

- Velappan, A. B., et al. (2019). Electronic Supplementary Information for: 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence. Royal Society of Chemistry.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-Methoxyphenyl isocyanate.

- Angene Chemical. (2021). Safety Data Sheet: this compound.

- Georganics. (n.d.). 2-Methoxyphenyl isocyanate.

- Li, Y., et al. (2023). How To Get Isocyanate? Molecules, 28(14), 5398.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69154, 2-Methoxybenzyl alcohol.

- Akhlaghinia, B. (2005). A Novel and an Efficient Method for the Synthesis of Isocyanates from Alcohols, Thiols and Trimethylsilyl Ethers. Synthesis, 2005(12), 1955-1958.

- SLS Ireland. (n.d.). 4-Methoxybenzyl isocyanate, 98%.

- Vandenabeele-Trambouze, O., et al. (2001). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. Talanta, 55(5), 933-942.

- Wang, Z., et al. (2018). Kinetics and thermodynamics of the blocking reaction of several aliphatic isocyanates. Journal of Thermal Analysis and Calorimetry, 131, 2337–2346.

- Fernandez d'Arlas, B., et al. (2007). Kinetic and thermodynamic studies of the formation of a polyurethane based on 1,6-hexamethylene diisocyanate and poly(carbonate-co-ester)diol. Thermochimica Acta, 459(1-2), 94-103.

- Grushin, V. V., et al. (1988). U.S. Patent No. 4,749,806. Washington, DC: U.S. Patent and Trademark Office.

- Bresciani, A., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9345-9397.

- Kim, J. D., et al. (2003). Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. Synthetic Communications, 33(23), 4163-4170.

- Hanson, J. T. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 8(2), 209-220.

- Kitamura, M. (2020). Nucleophilic Isocyanation. The Journal of Organic Chemistry, 85(7), 4579-4590.

- Fridman, A. S., et al. (2023). Thermodynamic and kinetic selection in evolving chemical mixtures. ChemRxiv.

- Tsang, W. (1992). Chemical Kinetic Data Base for Propellant Combustion. II. Reactions Involving CN, NCO, and HNCO. Journal of Physical and Chemical Reference Data, 21(4), 753-903.

- Baulch, D. L., et al. (1992). Chemical Kinetic Data Sheets for High-Temperature Reactions. Part II. Journal of Physical and Chemical Reference Data, 21(3), 411-734.

- Luduena, R. F., et al. (1986). Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin. Biochemistry, 25(16), 4547-4554.

- Terstappen, G. C., et al. (2007). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. Current Opinion in Drug Discovery & Development, 10(5), 571-579.

- Widener University. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- Mooberry, S. L. (2003). Mechanism of action of 2-methoxyestradiol: new developments. Drug Resistance Updates, 6(6), 355-361.

Sources

- 1. This compound CAS#: 93489-08-8 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 93489-08-8 Name: this compound [xixisys.com]

- 5. angenechemical.com [angenechemical.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isocyanate synthesis by substitution [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Methoxybenzyl Isocyanate (CAS No. 93489-08-8)

Abstract: This technical guide provides a comprehensive overview of 2-Methoxybenzyl isocyanate (CAS No. 93489-08-8), a versatile reagent in organic synthesis with significant potential in drug discovery and development. This document delves into its chemical and physical properties, outlines a plausible synthetic route, explores its characteristic reactivity, discusses its applications, and provides essential safety and handling protocols. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who seek to leverage the unique attributes of this compound in their work.

Introduction and Molecular Overview

This compound, also known as 1-(isocyanatomethyl)-2-methoxybenzene, is an aromatic isocyanate that features a highly reactive isocyanate moiety (-N=C=O) attached to a benzyl group, which is further substituted with a methoxy group at the ortho position.[1][2][3] This substitution pattern imparts specific electronic and steric properties that influence its reactivity and make it a valuable building block in medicinal chemistry and organic synthesis. The presence of the methoxy group can modulate the reactivity of the isocyanate and introduce a potential point for metabolic activity or specific interactions in a biological context.[4][5]

The isocyanate functional group is a potent electrophile, readily reacting with a wide range of nucleophiles, including alcohols, amines, and even water. This reactivity is the cornerstone of its utility, allowing for the facile formation of stable urea and carbamate linkages, which are common motifs in pharmaceuticals.[6][7]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 93489-08-8 | [2][8] |

| Molecular Formula | C₉H₉NO₂ | [2][8] |

| Molecular Weight | 163.17 g/mol | [2][8] |

| Appearance | Solid or Oil, Yellow | [3][8] |

| Boiling Point | 231-232 °C (lit.) | [8] |

| Density | 1.060 g/mL at 25 °C (lit.) | [8] |

| Refractive Index (n20/D) | 1.5285 (lit.) | [8] |

| Storage Temperature | 2-8°C | [8] |

| Stability | Moisture Sensitive | [3] |

Spectroscopic Data

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group. This peak typically appears in the region of 2250-2275 cm⁻¹ .[9][10] The presence of this intense band is a reliable indicator of the isocyanate functionality and can be used to monitor the progress of reactions where the isocyanate is consumed.

Synthesis of this compound

While several methods exist for the synthesis of isocyanates, the Curtius rearrangement of an acyl azide is a widely used and reliable method that avoids the use of phosgene.[6][13] This reaction proceeds through a thermally or photochemically induced rearrangement of an acyl azide to an isocyanate with the loss of nitrogen gas.

A plausible synthetic route starting from 2-methoxyphenylacetic acid is outlined below.

Experimental Protocol: Curtius Rearrangement (General Procedure)

-

Step 1: Acyl Azide Formation. 2-Methoxyphenylacetic acid is first converted to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting crude acyl chloride is then carefully reacted with sodium azide (NaN₃) in a suitable solvent system, such as aqueous acetone, to yield 2-methoxyphenylacetyl azide. This intermediate is often used immediately in the next step without extensive purification due to its potential instability.

-

Step 2: Thermal Rearrangement. The acyl azide is dissolved in an inert, high-boiling solvent like toluene. The solution is heated, which induces the rearrangement of the acyl azide to this compound and the liberation of nitrogen gas.[13] The reaction progress can be monitored by the cessation of gas evolution. The final product can then be purified by distillation under reduced pressure.

Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the high electrophilicity of the central carbon atom in the isocyanate group. This carbon is susceptible to nucleophilic attack, leading to the formation of a variety of stable adducts.

Reaction with Amines to Form Ureas

The reaction of isocyanates with primary or secondary amines is typically rapid and exothermic, yielding substituted ureas.[7][14] This reaction is a cornerstone of many synthetic strategies in drug discovery for creating compounds with potential biological activity.

Mechanism: The reaction proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic isocyanate carbon. This is followed by a proton transfer to form the stable urea linkage. The ortho-methoxy group can influence the reaction rate through electronic and steric effects. Electronically, the methoxy group is ortho, para-directing and can donate electron density to the aromatic ring, which may slightly modulate the electrophilicity of the isocyanate.[4][15]

Reaction with Alcohols to Form Carbamates

In the presence of a suitable catalyst, this compound reacts with alcohols to form carbamates (urethanes). This reaction is fundamental in polyurethane chemistry and also finds application in the synthesis of protected amino acids and other fine chemicals.

Applications in Research and Drug Development

This compound is a valuable reagent for introducing the 2-methoxybenzylamino carbonyl moiety into molecules. This can be particularly useful for derivatizing compounds to enhance their biological activity or to serve as a protecting group.

Synthesis of Bioactive Molecules

This isocyanate is a useful reagent for the preparation of compounds such as amidopropanoic acids, which have been investigated as inhibitors of integrin alpha 2 beta 1.[3] The urea linkage formed from the reaction of this compound can act as a stable, hydrogen-bond donating and accepting group, which is often crucial for binding to biological targets.

Use as a Derivatizing Agent

The high reactivity of the isocyanate group allows it to be used as a derivatizing agent for analytical purposes, such as in HPLC.[16][17] Reaction with analytes containing primary or secondary amine groups can improve their chromatographic properties and facilitate their detection.

Role as a Protecting Group Precursor

The 2-methoxybenzyl (OMB) group is a well-established protecting group for alcohols, phenols, and amines in multi-step organic synthesis.[18] While typically introduced using 2-methoxybenzyl chloride, the isocyanate provides a route to molecules containing the related urea or carbamate structures, which can serve a similar protective or modulatory role.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Specific Target Organ Toxicity | Category 3 (Respiratory irritation) | H335: May cause respiratory irritation |

(Data sourced from Sigma-Aldrich Safety Data Sheet)[8]

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

In case of potential for significant exposure, a respirator with an appropriate cartridge should be used.[8]

-

Avoid contact with skin, eyes, and clothing.

-

Isocyanates are moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

-

The recommended storage temperature is 2-8°C.[8]

-

Keep away from incompatible materials such as water, alcohols, amines, and strong acids or bases.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Conclusion

This compound is a reactive and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its ability to readily form stable urea and carbamate linkages makes it a valuable tool for medicinal chemists. A comprehensive understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

- 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence. (n.d.). The Royal Society of Chemistry.

- Bhalla, M., et al. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 24(12), 5683-5687.

- Curtius rearrangement. (n.d.). In Wikipedia.

- D'Elia, V., et al. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals, 12(2), 79.

- Gao, C., et al. (2018). Urea derivative synthesis by amination, rearrangement or substitution. Synthesis, 50(18), 3581-3596.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766).

- Google Patents. (n.d.). US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.

- Taylor & Francis Online. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates.

- PubMed. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry, 117, 247-254.

- ResearchGate. (2022). Reaction of OH with Aliphatic and Aromatic Isocyanates. The Journal of Physical Chemistry A, 126(50), 9406-9418.

- PubMed. (2022). Reaction of OH with Aliphatic and Aromatic Isocyanates. The Journal of Physical Chemistry A, 126(50), 9406-9418.

- PubMed Central. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 11(5), 533-545.

- Methoxy group. (n.d.). In Wikipedia.

- ResearchGate. (n.d.). Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1....

- Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors.

- PubMed Central. (2016). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. The Journal of Organic Chemistry, 81(15), 6493-6500.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Effect of methoxy group instead of polar group in the nematic phase of four-ring bent-core.

- Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices.

- MDPI. (2020).

- Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.

- ResearchGate. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Journal of Pharmaceutical and Biomedical Analysis, 174, 549-556.

- YouTube. (2018). Ortho Meta Para Directors - Activating and Deactivating Groups.

- PubMed Central. (2016). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Chemistry, 20(15), 1622-1649.

- PubMed. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

- ResearchGate. (2010). Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide.

Sources

- 1. 2-Methoxyphenyl isocyanate(700-87-8) 13C NMR spectrum [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 93489-08-8 [amp.chemicalbook.com]

- 4. Methoxy group - Wikipedia [en.wikipedia.org]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]

- 8. 2-甲氧苄基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Methoxybenzyl alcohol(612-16-8) 13C NMR [m.chemicalbook.com]

- 12. 2-Methoxybenzyl alcohol(612-16-8) 1H NMR [m.chemicalbook.com]

- 13. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 14. asianpubs.org [asianpubs.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents. | Sigma-Aldrich [sigmaaldrich.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Foreword: The Strategic Utility of Methoxy-Substituted Benzyl Isocyanates in Medicinal Chemistry

An In-Depth Technical Guide to 2-Methoxybenzyl Isocyanate for Advanced Research and Drug Development

As a Senior Application Scientist, one frequently encounters molecular scaffolds that, while seemingly simple, offer profound utility and versatility. This compound is a prime example of such a reagent. Its value lies not merely in its reactive isocyanate moiety but in the nuanced influence of the ortho-methoxybenzyl group. This substituent imparts specific conformational and electronic properties that can be strategically exploited in the design of bioactive molecules. It can influence intramolecular hydrogen bonding, modulate lipophilicity, and serve as a sterically defined scaffold. This guide moves beyond a simple recitation of facts to provide a deeper understanding of why and how this molecule is a powerful tool in the hands of researchers, scientists, and drug development professionals. We will explore its fundamental properties, reactivity, and practical applications, grounded in established chemical principles and safety protocols.

Core Physicochemical & Structural Characteristics

A thorough understanding of a reagent's physical and chemical properties is the bedrock of its effective and safe utilization in any experimental setting. This compound is a moisture-sensitive compound, a critical attribute that dictates its handling and storage conditions to prevent premature degradation and ensure reaction reproducibility.[1]

Molecular Identity and Properties

The key quantitative data for this compound are summarized below. These values are essential for stoichiometric calculations, solvent selection, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 163.17 g/mol | [1][2][3] |

| CAS Number | 93489-08-8 | [1] |

| Linear Formula | CH₃OC₆H₄CH₂NCO | |

| Appearance | Yellow Oil / Solid | [1] |

| Density | 1.060 g/mL at 25 °C | [1][2] |

| Boiling Point | 231-232 °C | [1][2] |

| Refractive Index | n20/D 1.5285 | [1][2] |

| Solubility | Sparingly in Chloroform, Slightly in DMSO | [1] |

| Storage Temperature | 2-8°C, Moisture Sensitive | [1] |

Structural Representation

The molecule's structure is fundamental to its reactivity. The electrophilic carbon atom of the isocyanate group is the primary site of reaction, while the methoxybenzyl group provides the structural and electronic context.

Caption: Chemical structure of this compound.

Synthesis and Reactivity Profile

Plausible Synthetic Pathway: The Curtius Rearrangement

While various methods exist for isocyanate synthesis, the Curtius rearrangement is a common and effective non-phosgene route.[4][5] This pathway involves the thermal or photochemical rearrangement of an acyl azide, which can be readily prepared from the corresponding carboxylic acid. This method is advantageous as it avoids the use of highly toxic phosgene and its derivatives.

The logical flow for synthesizing this compound via this method begins with 2-methoxyphenylacetic acid.

Caption: Plausible synthetic workflow via Curtius Rearrangement.

The key mechanistic step is the rearrangement itself, where the acyl azide loses dinitrogen gas (N₂) to form a highly reactive nitrene intermediate, which immediately rearranges to the stable isocyanate. The choice of an inert, high-boiling solvent is critical for this step to ensure a controlled reaction temperature without solvent interference.

Core Reactivity: The Isocyanate Functional Group

The utility of this compound in drug development and chemical biology stems directly from the predictable and efficient reactivity of the isocyanate group (-N=C=O). The central carbon of this group is highly electrophilic and readily attacked by nucleophiles. This reaction forms the basis for its use as a chemical linker or building block.

Key reactions include:

-

With Amines (Primary & Secondary): Forms substituted ureas.

-

With Alcohols & Phenols: Forms carbamates.

-

With Thiols: Forms thiocarbamates.[6]

These linkages are generally stable under many biological conditions, making them suitable for constructing prodrugs, molecular probes, or linking molecules to solid supports.[6]

Caption: Core reactivity of this compound with nucleophiles.

Applications in Research and Drug Development

The specific structure of this compound makes it more than just a generic linker. It is a valuable reagent for synthesizing targeted molecules with potential therapeutic applications.

-

As a Scaffold for Enzyme Inhibitors: It has been explicitly identified as a reagent for preparing amidopropanoic acids that act as inhibitors of integrin alpha 2 beta 1, a target relevant in thrombosis and inflammation.[1]

-

In Chemical Biology and Probe Synthesis: The isocyanate group provides a robust handle for attaching chemical tags to drug-like molecules.[6] This strategy is essential for creating a variety of molecular tools, including:

-

Photoaffinity labeling (PAL) probes for target identification.

-

Fluorescent probes for imaging and binding assays.

-

Pull-down probes (e.g., biotinylated) for identifying binding partners.

-

-

In Prodrug Design: The formation of carbamate linkages with a drug's hydroxyl groups can be used to create prodrugs, potentially improving pharmacokinetic properties like bioavailability.[7]

-

Development of Novel Therapeutics: Isocyanate and isothiocyanate compounds are being explored for their potential in cancer treatment, with research focused on developing derivatives with high antitumor activity and fewer side effects.[7][8]

Experimental Protocols & Best Practices

Scientific integrity demands reproducible and safe experimental design. The following protocols are provided as a self-validating framework for working with this compound.

Mandatory Safety & Handling Protocol

This compound is a hazardous substance and must be handled with appropriate precautions. It is classified as an acute oral toxin, a skin and eye irritant, and a respiratory sensitizer.[9] Skin exposure can lead to allergic contact dermatitis and may also induce respiratory sensitization.[10]

Core Safety Requirements:

-

Engineering Controls: Always handle this reagent inside a certified chemical fume hood to avoid inhalation of vapors.[9][11] Ensure an eyewash station and safety shower are immediately accessible.[12][13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[11]

-

Hand Protection: Use chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[9][11]

-

Body Protection: Wear a flame-resistant lab coat.[11]

-

Respiratory Protection: For situations with potential for aerosolization or if ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge (e.g., type P2 or ABEK).

-

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area, away from incompatible materials.[1][11] The compound is moisture-sensitive; exposure to air can cause polymerization and degradation.[1][12]

-

Incompatible Materials: Avoid contact with water, acids, strong bases, alcohols, amines, and strong oxidizing agents.[12][13]

-

Spill & Disposal: In case of a spill, evacuate the area and prevent the material from entering drains.[11] Collect spillage using non-sparking tools and place it in a suitable, closed container for disposal.[11] Dispose of waste in accordance with all local, state, and federal regulations.[12]

Protocol: Synthesis of a Urea Derivative

This protocol details a general procedure for reacting this compound with a primary amine to form a disubstituted urea.

Objective: To synthesize N-(2-methoxybenzyl)-N'-(phenyl)urea as a representative example.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)

Workflow Diagram:

Caption: Experimental workflow for urea synthesis and purification.

Step-by-Step Procedure:

-

Preparation: Under an inert atmosphere (N₂ or Ar), add aniline (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the amine in anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is a crucial step to control the initial exothermic reaction and prevent side product formation.

-

Reagent Addition: Dissolve this compound (1.0 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the starting materials.

-

Workup: Once the reaction is complete, reduce the solvent volume under reduced pressure. The urea product, often being a solid, may precipitate. If not, triturate with a non-polar solvent like hexanes to induce precipitation.

-

Purification & Validation: Collect the solid product by vacuum filtration and wash with cold hexanes. If necessary, purify further by recrystallization or flash column chromatography. The final product's identity and purity must be confirmed by analytical methods (NMR, IR, MS). For IR spectroscopy, the disappearance of the strong isocyanate peak (~2250 cm⁻¹) and the appearance of a urea carbonyl peak (~1640 cm⁻¹) are key indicators of a successful reaction.

Conclusion

This compound is a highly versatile and valuable reagent for professionals in drug discovery and chemical synthesis. Its well-defined reactivity, combined with the structural features imparted by the methoxybenzyl moiety, allows for the rational design and synthesis of a wide array of complex molecules, from enzyme inhibitors to sophisticated molecular probes. Adherence to stringent safety protocols is non-negotiable for its handling. By understanding its fundamental properties and leveraging its reactivity, researchers can effectively integrate this compound into their synthetic strategies to advance the frontiers of medicinal chemistry.

References

- Angene Chemical. (2021-05-01). Safety Data Sheet: this compound.

- Georganics. (n.d.). 2-Methoxyphenyl isocyanate.

- Njomen, E., & Lairson, L. L. (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. ACS Chemical Biology.

- Wang, M., et al. (2024). How To Get Isocyanate? Molecules.

- Organic Chemistry Portal. (n.d.). Synthesis of isocyanates.

- Google Patents. (2011). WO2013041204A1 - Novel isocyanate and isothiocyanate compounds for cancer treatment.

- Patsnap. (2024). The Role of Isocyanates in Modern Pharmaceuticals.

- DermNet. (n.d.). Allergic contact dermatitis to isocyanate.

Sources

- 1. This compound CAS#: 93489-08-8 [amp.chemicalbook.com]

- 2. This compound CAS#: [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isocyanate synthesis by substitution [organic-chemistry.org]

- 6. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 8. WO2013041204A1 - Novel isocyanate and isothiocyanate compounds for cancer treatment - Google Patents [patents.google.com]

- 9. angenechemical.com [angenechemical.com]

- 10. dermnetnz.org [dermnetnz.org]

- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 93489-08-8 Name: this compound [xixisys.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-Methoxybenzyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxybenzyl isocyanate is a valuable reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries, where it serves as a key building block for various bioactive molecules.[1][2] This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and practical considerations for laboratory and potential scale-up applications. The two principal methods discussed are the Curtius rearrangement of 2-methoxy-alpha-toluenesulfonyl azide and the phosgenation of 2-methoxybenzylamine. This document is intended to serve as a detailed technical resource for researchers and professionals engaged in the synthesis and application of this important isocyanate.

Introduction: The Significance of this compound

Isocyanates are a class of organic compounds characterized by the functional group R−N=C=O.[3] Their high reactivity, particularly towards nucleophiles such as alcohols, amines, and water, makes them versatile intermediates in the synthesis of a wide array of compounds, including carbamates, ureas, and polyurethanes.[3][4] this compound, with its ortho-methoxy substitution on the benzyl ring, offers unique electronic and steric properties that can influence the reactivity of the isocyanate group and the biological activity of the resulting derivatives. This makes it a particularly useful reagent in the development of novel therapeutic agents and agrochemicals.[2]

The synthesis of isocyanates can be broadly categorized into phosgene and non-phosgene methods.[5][6] While the phosgene route is a well-established industrial process, the extreme toxicity of phosgene gas necessitates stringent safety precautions and has driven the development of safer, alternative synthetic pathways.[5][7] This guide will delve into both a non-phosgene method, the Curtius rearrangement, and the traditional phosgenation approach, providing a balanced perspective on the synthesis of this compound.

Synthetic Strategies: A Comparative Analysis

The selection of a synthetic route for this compound depends on several factors, including the desired scale of production, available starting materials, and safety considerations. Below is a comparative overview of the two primary methods.

| Parameter | Curtius Rearrangement | Phosgenation |

| Starting Material | 2-Methoxybenzoic acid | 2-Methoxybenzylamine |

| Key Reagents | Acyl azide forming agents (e.g., DPPA) | Phosgene or a phosgene equivalent |

| Primary Hazard | Potentially explosive acyl azides | Highly toxic phosgene gas |

| Byproducts | Nitrogen gas, alcohol (if trapped) | Hydrogen chloride |

| Typical Yields | Good to excellent | High |

| Scalability | Laboratory to pilot scale | Industrial scale |

The Curtius Rearrangement: A Phosgene-Free Approach

The Curtius rearrangement is a powerful and versatile method for converting carboxylic acids into isocyanates via an acyl azide intermediate.[4][8] This thermal or photochemical decomposition of an acyl azide proceeds with the loss of nitrogen gas to yield the corresponding isocyanate.[4] A key advantage of this method is the avoidance of highly toxic phosgene.[6]

Mechanism of the Curtius Rearrangement:

The reaction is believed to proceed through a concerted mechanism where the migration of the R-group and the expulsion of nitrogen gas occur simultaneously, thus avoiding the formation of a discrete nitrene intermediate.[4] This concerted pathway ensures the retention of configuration at the migrating carbon center.

Figure 1: General workflow for the Curtius rearrangement.

Experimental Protocol: Synthesis of this compound via Curtius Rearrangement

This protocol is adapted from general procedures for the Curtius rearrangement.[9]

Materials:

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et₃N)

-

Anhydrous toluene

-

Anhydrous tert-butanol (for trapping as Boc-protected amine, if desired)[13]

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-methoxybenzoic acid (1.0 eq) in anhydrous toluene.

-

Addition of Reagents: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

-

Formation of Acyl Azide: Slowly add diphenylphosphoryl azide (DPPA) (1.1 eq) to the reaction mixture at 0 °C (ice bath).

-

Rearrangement: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 80-110 °C). The progress of the reaction can be monitored by the evolution of nitrogen gas.

-

Isolation of Isocyanate: Once the reaction is complete (as indicated by the cessation of gas evolution or by TLC/GC-MS analysis), the toluene can be carefully removed under reduced pressure to yield the crude this compound. Caution: Isocyanates are moisture-sensitive and should be handled in a dry environment.[2]

-

Purification: The crude isocyanate can be purified by vacuum distillation.

Phosgenation of 2-Methoxybenzylamine: The Industrial Standard

The reaction of a primary amine with phosgene is the most common industrial method for the production of isocyanates.[5][7] This method is highly efficient and generally provides high yields. However, the extreme toxicity of phosgene requires specialized equipment and handling procedures.

Mechanism of Phosgenation:

The reaction proceeds through the formation of a carbamoyl chloride intermediate, which then eliminates hydrogen chloride upon heating to yield the isocyanate.[3]

Figure 2: General workflow for the phosgenation of an amine.

Experimental Protocol: Synthesis of this compound via Phosgenation

WARNING: This procedure involves the use of phosgene, a highly toxic gas. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.

Materials:

-

Phosgene (or a solution of phosgene in a suitable solvent like toluene)

-

Anhydrous inert solvent (e.g., toluene, chlorobenzene)

-

Inert gas (e.g., nitrogen, argon)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a gas inlet tube, a reflux condenser connected to a scrubber system (to neutralize excess phosgene and HCl), and a thermometer, place a solution of 2-methoxybenzylamine (1.0 eq) in an anhydrous inert solvent.

-

Phosgenation: Cool the solution to 0-5 °C. Introduce a stream of phosgene gas (or a solution of phosgene) into the stirred solution at a controlled rate. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Formation of Carbamoyl Chloride: The reaction will initially form the hydrochloride salt of the amine, followed by the formation of the carbamoyl chloride.

-

Thermal Decomposition: After the addition of phosgene is complete, gradually heat the reaction mixture to reflux. The carbamoyl chloride will decompose, eliminating HCl and forming the isocyanate. The evolution of HCl gas should be monitored.

-

Completion and Work-up: The reaction is typically complete when the evolution of HCl ceases. The reaction mixture is then sparged with an inert gas to remove any residual phosgene and HCl.

-

Isolation and Purification: The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by vacuum distillation.

Synthesis of Precursors

The successful synthesis of this compound relies on the availability of high-purity starting materials. This section outlines the preparation of the key precursors.

Synthesis of 2-Methoxybenzyl Chloride

2-Methoxybenzyl chloride is a precursor for 2-methoxybenzylamine and can be synthesized from 2-methoxybenzyl alcohol.

Experimental Protocol: Synthesis of 2-Methoxybenzyl Chloride from 2-Methoxybenzyl Alcohol

This protocol is based on a general method for the conversion of alcohols to chlorides using thionyl chloride.[19]

Materials:

-

2-Methoxybenzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Nitrogen atmosphere

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-methoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane.[19]

-

Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add a solution of thionyl chloride (1.0-1.2 eq) in dichloromethane dropwise to the stirred solution.[19]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Work-up: Carefully quench the reaction by pouring it into ice-water. Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-methoxybenzyl chloride.[19]

-

Purification: The product can be purified by vacuum distillation.

Synthesis of 2-Methoxybenzylamine

2-Methoxybenzylamine can be prepared from 2-methoxybenzyl chloride via the Gabriel synthesis or by direct amination. A more common laboratory-scale synthesis involves the reduction of 2-methoxybenzonitrile. For the purpose of this guide, a method starting from 2-methoxybenzyl chloride is provided.

Experimental Protocol: Synthesis of 2-Methoxybenzylamine from 2-Methoxybenzyl Chloride

This method involves the formation of an azide intermediate followed by reduction.

Materials:

-

2-Methoxybenzyl chloride[20]

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[21]

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation)

-

Diethyl ether or other suitable solvent

Procedure:

Step 1: Synthesis of 2-Methoxybenzyl Azide

-

Reaction Setup: In a round-bottom flask, dissolve 2-methoxybenzyl chloride (1.0 eq) in DMF or DMSO.[21]

-

Azide Formation: Add sodium azide (1.1-1.5 eq) to the solution and heat the mixture (e.g., to 100-110 °C for DMF).[22]

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture and pour it into water. Extract the product with diethyl ether.[22]

-

Isolation: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-methoxybenzyl azide. Caution: Organic azides are potentially explosive and should be handled with care.

Step 2: Reduction of 2-Methoxybenzyl Azide to 2-Methoxybenzylamine

-

Using LiAlH₄:

-

Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.0-1.5 eq) in anhydrous diethyl ether or THF.

-

Addition of Azide: Cool the suspension to 0 °C and slowly add a solution of 2-methoxybenzyl azide in the same solvent.

-

Reaction and Quenching: After the addition, allow the reaction to stir at room temperature until complete. Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

-

Isolation: Filter the resulting solids and wash them with ether. Dry the combined filtrate and washings over anhydrous sodium sulfate and concentrate to give 2-methoxybenzylamine.

-

-

Via Catalytic Hydrogenation:

-

Reaction Setup: Dissolve 2-methoxybenzyl azide in a suitable solvent (e.g., methanol, ethanol) in a hydrogenation vessel.

-

Hydrogenation: Add a catalyst (e.g., 10% Pd/C) and subject the mixture to a hydrogen atmosphere (typically 1-4 atm).

-

Work-up: Once the reaction is complete, filter off the catalyst and concentrate the filtrate to obtain the product.

-

Safety and Handling Considerations

-

Isocyanates: Are toxic, moisture-sensitive, and can cause respiratory sensitization.[3] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Phosgene: Is an extremely toxic and corrosive gas.[5] All work with phosgene must be conducted in a specialized, dedicated setup with continuous monitoring and a robust scrubbing system.

-

Azides: Sodium azide is highly toxic. Organic azides are potentially explosive and should be handled with care, avoiding heat, friction, and shock.[23]

-

Thionyl Chloride: Is corrosive and reacts violently with water. Handle with care in a fume hood.

-

Lithium Aluminum Hydride: Is a highly reactive, flammable solid that reacts violently with water.

Conclusion

The synthesis of this compound can be effectively achieved through both the Curtius rearrangement and the phosgenation of 2-methoxybenzylamine. The choice of method will be dictated by the specific requirements of the synthesis, including scale, safety infrastructure, and available starting materials. The Curtius rearrangement offers a valuable phosgene-free alternative for laboratory-scale synthesis, while phosgenation remains the method of choice for large-scale industrial production. A thorough understanding of the reaction mechanisms, experimental parameters, and safety precautions outlined in this guide is essential for the successful and safe synthesis of this important chemical intermediate.

References

- How To Get Isocyanate? - PMC - PubMed Central - NIH. (n.d.).

- How To Get Isocyanate? | ACS Omega - ACS Publications - American Chemical Society. (n.d.).

- Synthesis of i) 2-Methoxybenzyl chloride - PrepChem.com. (n.d.).

- Innovations in isocyanate synthesis for a sustainable future - RSC Publishing. (n.d.).

- Future Trends in Isocyanate Manufacturing Processes - Patsnap Eureka. (n.d.).

- Isocyanate - Wikipedia. (n.d.).

- Application Notes and Protocols: 2-Methoxybenzyl Chloride for Amine Protection in Peptide Synthesis - Benchchem. (n.d.).

- Curtius rearrangement - Wikipedia. (n.d.).

- This compound CAS#: 93489-08-8 - ChemicalBook. (n.d.).

- The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - NIH. (n.d.).

- Curtius Rearrangement | NROChemistry. (n.d.).

- 2-Methoxybenzyl chloride | 7035-02-1 - ChemicalBook. (n.d.).

- Curtius Rearrangement - Common Conditions. (n.d.).

- Benzyl azide synthesis by azidonation - Organic Chemistry Portal. (n.d.).

- Synthesis of 4-methoxybenzyl azide - PrepChem.com. (n.d.).

- This compound 97 93489-08-8 - Sigma-Aldrich. (n.d.).

- CAS 6850-57-3: 2-Methoxybenzylamine | CymitQuimica. (n.d.).

- 2-Methoxybenzylamine 6850-57-3 wiki - Guidechem. (n.d.).

- 2-Methoxybenzoic acid - Selleck Chemicals. (n.d.).

- Formation of benzyl azide from benzyl bromide - ChemSpider Synthetic Pages. (n.d.).

- Benzoic acid, 2-methoxy- - the NIST WebBook. (n.d.).

- 2-Methoxybenzoic acid - Chem-Impex. (n.d.).

- 2-Methoxybenzylamine | C8H11NO | CID 81292 - PubChem. (n.d.).

- 2-Methoxybenzylamine 98 6850-57-3 - Sigma-Aldrich. (n.d.).

- Chemical Properties of 2-Methoxybenzylamine (CAS 6850-57-3) - Cheméo. (n.d.).

Sources

- 1. Innovations in isocyanate synthesis for a sustainable future - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound CAS#: 93489-08-8 [amp.chemicalbook.com]

- 3. Isocyanate - Wikipedia [en.wikipedia.org]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Future Trends in Isocyanate Manufacturing Processes [eureka.patsnap.com]

- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Curtius Rearrangement | NROChemistry [nrochemistry.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Benzoic acid, 2-methoxy- [webbook.nist.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]

- 14. CAS 6850-57-3: 2-Methoxybenzylamine | CymitQuimica [cymitquimica.com]

- 15. Page loading... [guidechem.com]

- 16. 2-Methoxybenzylamine | C8H11NO | CID 81292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 2-メトキシベンジルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 18. 2-Methoxybenzylamine (CAS 6850-57-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 19. prepchem.com [prepchem.com]

- 20. 2-Methoxybenzyl chloride | 7035-02-1 [chemicalbook.com]

- 21. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 22. prepchem.com [prepchem.com]

- 23. Benzyl azide synthesis by azidonation [organic-chemistry.org]

The Reactivity of 2-Methoxybenzyl Isocyanate with Nucleophiles: A Technical Guide for Drug Development Professionals

Introduction: The Versatile Role of 2-Methoxybenzyl Isocyanate in Modern Synthesis

This compound is a versatile reagent in organic synthesis, primarily recognized for its reactivity towards a wide array of nucleophiles.[1][2][3] Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where the precise and controlled formation of urea, carbamate, and thiocarbamate linkages is paramount.[4] The presence of the 2-methoxybenzyl group imparts unique characteristics to the isocyanate, influencing its reactivity and offering a valuable tool for chemists. This technical guide provides an in-depth exploration of the reactivity of this compound with common nucleophiles, offering both mechanistic insights and practical, field-proven experimental protocols.

The electrophilic carbon atom of the isocyanate group serves as the primary site for nucleophilic attack. The general mechanism involves the addition of a nucleophile to the C=N bond of the isocyanate, followed by proton transfer to the nitrogen atom.[5] The reactivity of the isocyanate is influenced by the electronic nature of its substituents; electron-donating groups, such as the methoxy group on the benzyl ring, can modulate the electrophilicity of the isocyanate carbon.[5]

I. Reaction with Amines: Formation of Substituted Ureas

The reaction between this compound and primary or secondary amines is a robust and efficient method for the synthesis of 1,3-disubstituted ureas. This reaction is typically fast and proceeds readily at room temperature without the need for a catalyst.[6] The resulting urea linkage is notably stable under a variety of conditions, making this compound an effective protecting group for amines.[7][8]

Mechanistic Overview

The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer from the amine to the isocyanate nitrogen, yielding the stable urea product.

Caption: Mechanism of Urea Formation.

Experimental Protocol: Synthesis of 1-(2-Methoxybenzyl)-3-(o-tolyl)urea

This protocol details the synthesis of a disubstituted urea from this compound and o-toluidine.[9]

Materials:

-

o-Toluidine

-

This compound

-

Dichloromethane (DCM)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a well-stirred solution of o-toluidine (0.400 g, 3.73 mmol) in DCM (10 ml), add this compound (0.556 g, 3.73 mmol).

-

Stir the reaction mixture at room temperature for 10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Filter the resulting solid through a sintered funnel.

-

Partition the solid between 5% NaHCO₃ solution and EtOAc to remove any residual carbamic acid.

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the pure product.

| Reactant 1 | Reactant 2 | Product | Yield | Melting Point |

| o-Toluidine | This compound | 1-(2-methoxyphenyl)-3-(o-tolyl)urea | 100% | 184±2 °C |

| (R)-Methylbenzyl amine | This compound | (R)-1-(2-methoxyphenyl)-3-(1-phenylethyl)urea | 95% | 138±2 °C |

| (S)-Methylbenzyl amine | This compound | (S)-1-(2-methoxyphenyl)-3-(1-phenylethyl)urea | 90% | 132±2 °C |

| Table 1: Synthesis of various ureas using this compound.[9] |

II. Reaction with Alcohols: Formation of Carbamates

The reaction of this compound with alcohols yields carbamates, also known as urethanes. This reaction is fundamental to the synthesis of a wide range of compounds, including those with applications in polymer chemistry and pharmaceuticals.[10][11] The reaction is generally slower than the reaction with amines and often requires catalysis.[6]

Mechanistic Considerations

The mechanism of carbamate formation involves the nucleophilic attack of the alcohol's hydroxyl group on the isocyanate's carbonyl carbon. Theoretical and experimental studies suggest that the reaction can be facilitated by the participation of multiple alcohol molecules, acting as both nucleophile and proton transfer agent.[10][12]

Caption: Generalized mechanism for carbamate formation.

Experimental Protocol: General Synthesis of Carbamates

While a specific protocol for this compound with a simple alcohol was not found in the initial search, a general procedure for the synthesis of carbamates from isocyanates is well-established.[13][14] The following is a representative protocol.

Materials:

-

This compound

-

Alcohol (e.g., benzyl alcohol)

-

Dry solvent (e.g., Toluene)

-

Triethylamine (catalyst, optional)

Procedure:

-

Dissolve this compound (1 equivalent) in dry toluene in a round-bottom flask under a nitrogen atmosphere.

-

Add the alcohol (1.2 equivalents) to the solution.

-

If required, add a catalytic amount of triethylamine.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.

-

Upon completion, the solvent can be removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

III. Reaction with Thiols: Formation of Thiocarbamates

The reaction of this compound with thiols produces thiocarbamates. This reaction is analogous to the formation of carbamates from alcohols but often proceeds more readily due to the higher nucleophilicity of sulfur compared to oxygen.[15]

Mechanistic Pathway

The mechanism for thiocarbamate formation mirrors that of carbamate synthesis. The sulfur atom of the thiol acts as the nucleophile, attacking the electrophilic carbon of the isocyanate. Subsequent proton transfer from the sulfur to the nitrogen atom yields the thiocarbamate product.

Caption: Mechanism of Thiocarbamate Formation.

Experimental Protocol: Catalyst- and Solvent-Free Synthesis of Thiocarbamates

A general and efficient procedure for the synthesis of S-alkyl (aryl) thiocarbamates from isocyanates and thiols can be performed under solvent-free conditions without a catalyst.[15]

Materials:

-

This compound

-

Thiol (e.g., thiophenol)

Procedure:

-

In a reaction vessel, mix this compound (1 mmol) and the thiol (1 mmol).

-

Stir the mixture at room temperature. The reaction is typically rapid.

-

Monitor the reaction by TLC.

-

Upon completion, the product can often be purified by recrystallization or column chromatography if necessary.

| Isocyanate | Thiol | Reaction Time | Yield (%) |

| Phenyl isocyanate | Thiophenol | 5 min | 98 |

| Phenyl isocyanate | 4-Chlorothiophenol | 5 min | 97 |

| Phenyl isocyanate | Benzyl mercaptan | 10 min | 95 |

| Table 2: Examples of catalyst-free thiocarbamate synthesis.[15] |

IV. Applications in Drug Development and Synthesis

The predictable and efficient reactivity of this compound makes it a valuable reagent in drug discovery and development. The urea, carbamate, and thiocarbamate linkages formed are common motifs in a wide range of biologically active molecules.

-

Protecting Group Chemistry: As demonstrated, this compound serves as an excellent protecting group for amines due to the stability of the resulting urea.[7][8] This allows for the selective modification of other functional groups within a complex molecule.

-

Scaffold Synthesis: The reactions of this compound provide a straightforward entry into diverse molecular scaffolds. These scaffolds can then be further elaborated to generate libraries of compounds for biological screening.

-

Linker Chemistry: In the development of antibody-drug conjugates (ADCs) and other targeted therapies, the linkages formed by isocyanate reactions can be employed to connect a cytotoxic payload to a targeting moiety.

Conclusion

This compound is a highly reactive and versatile building block for the synthesis of ureas, carbamates, and thiocarbamates. Its reactions with amines, alcohols, and thiols proceed via well-understood nucleophilic addition mechanisms. The experimental protocols for these transformations are generally straightforward, high-yielding, and can often be performed under mild conditions. For researchers and scientists in drug development, a thorough understanding of the reactivity of this compound provides a powerful tool for the construction of complex molecules with potential therapeutic applications.

References

- Isocyanate-based multicomponent reactions. RSC Advances.

- Raspoet, G., Nguyen, M. T., McGarraghy, M., & Hegarty, A. F. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 63(20), 6878–6885. [Link]

- Velappan, A. B., Subhashini, K., Datta, D., Srithar, R., Gunasekaran, N., & Debnath, J. (2019). 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence. Organic Chemistry Frontiers, 6(14), 2493-2498. [Link]

- Velappan, A. B., Subhashini, K., Datta, D., Srithar, R., Gunasekaran, N., & Debnath, J. (2019). Supporting Information for: 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence. SASTRA Deemed University. [Link]

- Velappan, A. B., Subhashini, K., Datta, D., Srithar, R., Gunasekaran, N., & Debnath, J. (2019). 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence.

- Synthesis of carbamates by carbamoyl

- Dadras, A., & Asghari, S. (2011). Synthesis of Thiocarbamates from Thiols and Isocyanates under Catalyst- and Solvent-Free Conditions. ChemInform, 42(34). [Link]

- Seebach, D., & Farr, R. N. (2003).

- Deadman, J. J., O'Reilly, E., & Maguire, A. R. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 33-41. [Link]

- Isocyan

- The Role of Isocyanates in Modern Pharmaceuticals.

- Raspoet, G., Nguyen, M. T., McGarraghy, M., & Hegarty, A. F. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. PubMed. [Link]

Sources

- 1. This compound CAS#: 93489-08-8 [amp.chemicalbook.com]

- 2. 2-甲氧苄基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 5. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 6. poliuretanos.net [poliuretanos.net]

- 7. 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 11. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]

- 12. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

A Guide to the Reaction Mechanisms of 2-Methoxybenzyl Isocyanate: Synthesis, Reactivity, and Applications

Abstract

2-Methoxybenzyl isocyanate is a versatile electrophilic reagent pivotal in the fields of medicinal chemistry, drug development, and materials science. Its unique reactivity, governed by the isocyanate functional group and influenced by the ortho-methoxybenzyl substituent, allows for the precise and efficient construction of key structural motifs such as ureas and carbamates. This in-depth technical guide provides a comprehensive exploration of the core reaction mechanisms associated with this compound. We will dissect its primary synthetic route via the Curtius rearrangement, analyze the fundamental principles of its electrophilicity, and detail its subsequent nucleophilic addition reactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust theoretical framework to empower its effective application in complex synthetic challenges.

Synthesis of this compound via Curtius Rearrangement

The most reliable and versatile method for preparing this compound is through the Curtius rearrangement. This reaction transforms a carboxylic acid derivative into an isocyanate via a thermally induced decomposition of an acyl azide intermediate, liberating nitrogen gas in the process[1][2]. The mechanism is a concerted process, involving the migration of the R-group from the carbonyl carbon to the nitrogen atom simultaneously with the expulsion of N₂, which ensures the retention of configuration at the migrating group[1].

Mechanistic Pathway

The synthesis is a three-step sequence starting from the commercially available 2-methoxybenzoic acid.

-